3-cyclohexyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)propanamide
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Overview
Description
3-CYCLOHEXYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound that features a cyclohexyl group, a morpholine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions.
Attachment of the cyclohexyl group: This can be done through alkylation reactions.
Final coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-CYCLOHEXYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDINE: Shares the pyrimidine and morpholine moieties.
CYCLOHEXYLAMINE: Shares the cyclohexyl group.
N-PHENYLPROPANAMIDE: Shares the propanamide structure.
Uniqueness
3-CYCLOHEXYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C24H33N5O2 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-cyclohexyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]propanamide |
InChI |
InChI=1S/C24H33N5O2/c1-18-17-22(29-13-15-31-16-14-29)28-24(25-18)27-21-10-8-20(9-11-21)26-23(30)12-7-19-5-3-2-4-6-19/h8-11,17,19H,2-7,12-16H2,1H3,(H,26,30)(H,25,27,28) |
InChI Key |
PBCZXMSKTMHBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3)N4CCOCC4 |
Origin of Product |
United States |
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